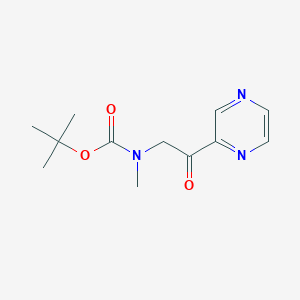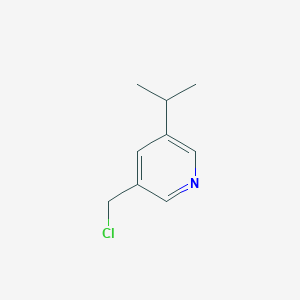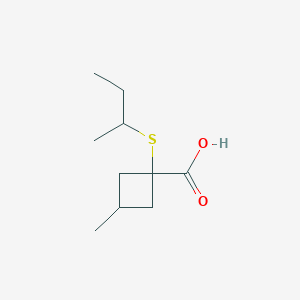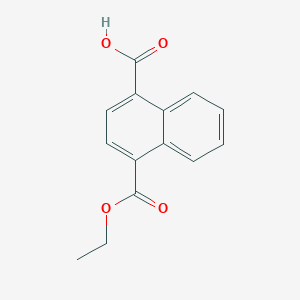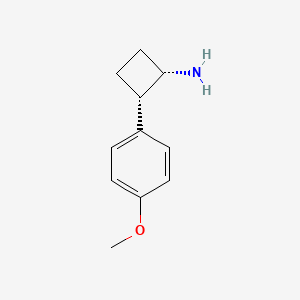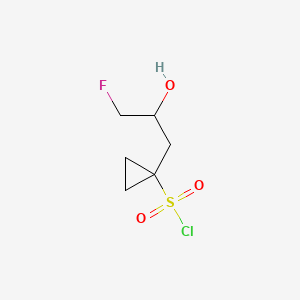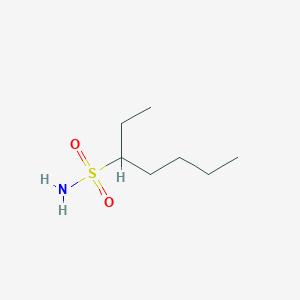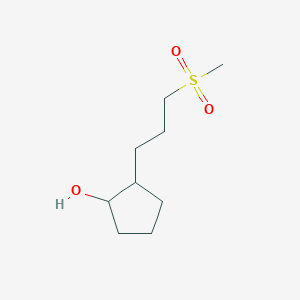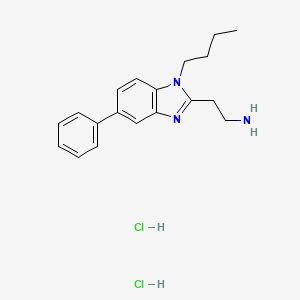
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Alkylation: The benzodiazole core is then alkylated using an appropriate alkyl halide, such as butyl bromide, in the presence of a base like potassium carbonate.
Amination: The resulting alkylated benzodiazole is then reacted with an amine, such as ethylamine, to introduce the ethan-1-amine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the amine group.
Substitution: Substituted derivatives at the amine group.
Aplicaciones Científicas De Investigación
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The amine group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another benzodiazole derivative with applications in organic electronics.
2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with similar heterocyclic structure and potential biological activities.
Uniqueness
2-(1-butyl-5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. Its combination of a butyl group, phenyl group, and ethan-1-amine group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H25Cl2N3 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
2-(1-butyl-5-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-10-9-16(15-7-5-4-6-8-15)14-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H |
Clave InChI |
LJRFGLWZAZOFHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




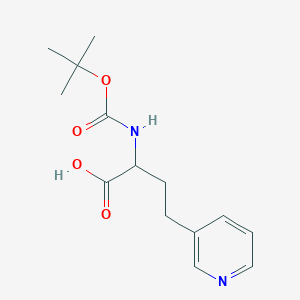
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)
